Dichlobentiazox

Beschreibung

Contextualization within Contemporary Fungicide Development

Historical Trajectory of Plant Defense Activators in Crop Science

The concept of inducing plant resistance, rather than directly attacking pathogens, has a long and evolving history in crop science. Plant defense activators, also known as elicitors or inducers of Systemic Acquired Resistance (SAR), represent a class of compounds that prime or activate a plant's innate immune system. nih.govapsnet.orgfrontiersin.orgnih.govd-nb.infoapsnet.orgfrontiersin.orgarccjournals.comufl.edu This priming leads to enhanced defense responses upon subsequent pathogen challenge, offering protection without direct toxicity to the pathogen. nih.govfrontiersin.orgd-nb.info

The phenomenon of induced resistance was first observed over a century ago, with early accounts noting that plants recovering from mild infections often exhibited increased tolerance to more severe diseases later. apsnet.orgufl.edu The scientific understanding of this phenomenon began to solidify with Ross's work in 1961, which described "systemic acquired resistance" (SAR) in tobacco plants infected with tobacco mosaic virus (TMV). nih.govapsnet.orgufl.edu The role of salicylic acid (SA) as a key signaling molecule in SAR was further elucidated in the late 1970s. nih.govapsnet.orgfrontiersin.orgarccjournals.com

Historically, significant milestones include the development of Probenazole (PBZ) in the 1970s, which became a commercial fungicide for rice blast control by activating SA signaling. nih.govfrontiersin.org Later, compounds like benzothiadiazole (BTH) and its derivative Acibenzolar-S-methyl (ASM) were developed and commercialized as potent SAR inducers, demonstrating broad-spectrum resistance against various pathogens. nih.govfrontiersin.orgfrontiersin.orgarccjournals.comufl.edu The advantages of these activators include prolonged defense activity, lower application rates, and a reduced risk of pathogen resistance development compared to conventional biocidal pesticides. nih.govfrontiersin.orgnih.govd-nb.infoapsnet.orgfrontiersin.org Dichlobentiazox's classification as a plant defense activator aligns it with this important category of crop protection agents, contributing to the evolution towards more sustainable and integrated disease management strategies. wppdb.com

Structural Significance of Isothiazole Moieties in Agrochemical Chemistry

Heterocyclic compounds, particularly those containing five-membered rings with sulfur and nitrogen atoms, have long been recognized for their significant role in both medicinal chemistry and agrochemical development. The isothiazole moiety, characterized by its unique arrangement of these heteroatoms within an aromatic ring, is a prominent scaffold that has garnered considerable interest due to its inherent biological activity and versatility in chemical modification. researchgate.netcymitquimica.comthieme-connect.comnih.govacs.orgrsc.org

Isothiazole derivatives are found in a variety of commercial agrochemicals, including fungicides and insecticides, owing to their ability to impart potent biological properties. researchgate.netthieme-connect.comnih.govacs.orgrsc.org The presence of the isothiazole ring system can influence a molecule's electronic properties, reactivity, and interaction with biological targets, making it a valuable building block in synthetic chemistry for creating novel crop protection agents. cymitquimica.comthieme-connect.com For instance, Isotianil is a known fungicide that incorporates an isothiazole ring. researchgate.net

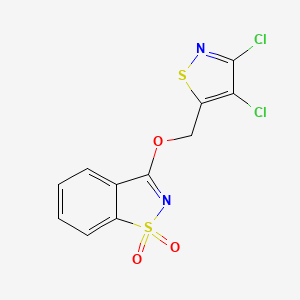

This compound itself is characterized by the presence of both isothiazole and benzothiazole ring systems within its structure. wppdb.comnih.gov The IUPAC name for this compound is 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide. wppdb.comnih.gov This structural complexity, featuring the isothiazole core, contributes to its fungicidal efficacy and its classification as a benzothiazole fungicide. researchgate.netwppdb.com The broader class of thiazole and isothiazole derivatives encompasses a wide array of agrochemicals, underscoring the structural significance of these heterocyclic systems in developing effective pesticides. researchgate.netnih.govacs.org

Data Tables

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | wppdb.combiosynth.com |

| CAS Number | 957144-77-3 | wppdb.combiosynth.com |

| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | biosynth.comfda.gov |

| Molecular Weight | 349.2 g/mol | biosynth.comfda.gov |

| Melting Point | 172 °C | biosynth.com |

| Pesticide Type | Fungicide | wppdb.com |

Eigenschaften

IUPAC Name |

3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTZZBQQGUIEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024186 | |

| Record name | Dichlobentiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957144-77-3 | |

| Record name | Dichlobentiazox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957144773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlobentiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOBENTIAZOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TP6CP8JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Elucidation of Systemic Acquired Resistance (SAR) Induction

Systemic Acquired Resistance (SAR) is a plant defense mechanism that provides broad-spectrum, long-lasting resistance against a wide range of pathogens, including viruses, bacteria, oomycetes, and fungi nih.gov. Dichlobentiazox is classified as a salicylate-related inducer (FRAC Group P08) due to its role in this pathway frac.info. Research indicates that this compound activates SAR by influencing processes both upstream and downstream of salicylic acid (SA) accumulation frac.infojcpa.or.jp.

While the precise molecular triggers upstream of salicylic acid (SA) biosynthesis that are directly modulated by this compound are still under detailed investigation, the compound's action is intrinsically linked to the SA-mediated signaling pathway researchgate.netmdpi.com. Salicylic acid itself is synthesized in plants through two primary pathways: the isochorismate synthase (ICS) pathway, which is the major contributor, and the phenylalanine ammonia-lyase (PAL) pathway maxapress.comugent.bemdpi.com. These pathways begin with chorismate, a precursor derived from the shikimate pathway mdpi.com. Although this compound is described as activating SAR "both up- and downstream of SA," this suggests its influence may not be solely confined to the initial synthesis steps of SA but extends to its signaling and downstream effects frac.infojcpa.or.jp. Further research is ongoing to pinpoint any direct interactions with enzymes or regulatory components in the SA biosynthesis cascade.

This compound is characterized as a plant defense activator, meaning its primary mode of action is on the host plant rather than a direct biochemical target within the fungal pathogen itself herts.ac.uk. Its classification within the FRAC Group P08, which encompasses salicylate-related plant defense inducers, further supports this understanding frac.info. Consequently, this compound does not possess a traditional target site within fungal pathogens in the manner of direct-acting fungicides that inhibit specific enzymes or cellular processes in the fungus. Instead, its efficacy is achieved by priming and activating the plant's innate immune system, which then leads to the suppression or inhibition of pathogen growth and infection.

Target Site Characterization within Fungal Pathogens

Identification of Specific Enzyme or Protein Targets in Fungi

While it is stated that this compound targets "specific fungal processes" and inhibits the "biosynthesis of essential cellular components in pathogenic fungi" biosynth.com, the specific enzymes or proteins within the fungi that are directly inhibited or affected by this compound are not elaborated upon in the provided research findings. Therefore, a definitive list of specific fungal enzyme or protein targets for this compound cannot be compiled from the current information.

Inhibition of Critical Metabolic Pathways in Pathogenic Fungi

Information regarding the specific critical metabolic pathways in pathogenic fungi that are directly inhibited by this compound is limited. The general mechanism described is the disruption of fungal growth and proliferation through the inhibition of essential cellular component biosynthesis biosynth.com. However, the specific pathways targeted, such as ergosterol biosynthesis, respiration, or cell wall synthesis, which are common targets for other fungicide classes mdpi.combayer.uscropprotectionnetwork.orgsyngentaornamentals.com.au, are not explicitly linked to this compound in the available literature.

Compound List

this compound

Fungal Resistance Mechanisms to Dichlobentiazox

Characterization of Resistance Development in Target Organisms

The emergence of resistance in fungal populations to plant defense activators is characterized by a gradual decrease in the efficacy of the compound. This can manifest as reduced disease control in treated crops, requiring higher application rates or more frequent applications to achieve the same level of protection. The underlying mechanisms are likely to involve alterations in the fungus's interaction with the plant's defense signaling pathways.

Direct genetic analysis of resistance-conferring mutations in fungi specifically against Dichlobentiazox is not widely reported. However, in general, fungal resistance to other classes of compounds can arise from mutations in genes encoding drug targets, efflux pumps, or metabolic enzymes nih.govodermatol.comnih.govmdpi.comresearchgate.netmdpi.comnih.gov. For plant defense activators, resistance might stem from genetic changes in the fungus that allow it to:

Evade PAMP recognition: Fungi might alter their surface molecules (Pathogen-Associated Molecular Patterns - PAMPs) to avoid detection by plant pattern recognition receptors (PRRs), thus preventing the initial activation of plant immunity mdpi.com.

Interfere with plant signaling pathways: Fungal effectors could be evolved to directly target and disrupt plant defense signaling components, such as salicylic acid (SA) or jasmonic acid (JA) pathways, which are crucial for induced resistance mdpi.commdpi.comresearchgate.net. Genetic mutations in genes encoding these effectors could lead to enhanced suppression of plant defenses.

Reduce the efficacy of induced defenses: Fungi might develop mechanisms to counteract the plant's induced defense responses, such as degrading defense compounds or inhibiting the activation of defense-related genes mdpi.com.

Biochemical alterations in fungi that confer resistance to this compound would likely involve changes in the fungal pathogen's interaction with the host plant's defense system rather than direct biochemical resistance to the compound itself. Potential biochemical mechanisms include:

Suppression of plant defense signaling: Fungi might upregulate the production of specific enzymes or molecules that interfere with the plant's salicylic acid (SA) or jasmonic acid (JA)/ethylene (ET) signaling pathways mdpi.commdpi.comresearchgate.net. For example, some pathogens produce effectors that mimic plant hormones or inhibit key signaling enzymes.

Metabolic detoxification of plant defense compounds: While not directly related to this compound, some fungi might evolve enzymes capable of degrading the plant's induced antimicrobial compounds, thereby reducing the effectiveness of the plant's defense arsenal.

Altered cell wall or membrane composition: Changes in fungal cell wall or membrane components could potentially affect the recognition by plant immune receptors or the efficacy of induced defense responses, though this is speculative for defense activators.

Genetic Analysis of Resistance-Conferring Mutations

Cross-Resistance Profiles and Multidrug Resistance Phenomena

Cross-resistance, where resistance to one compound confers resistance to others, is a significant concern in fungicide resistance management. For plant defense activators like this compound, cross-resistance is less likely to occur with fungicides that have direct intracellular targets within the fungus. However, if multiple plant defense activators share similar modes of action in inducing plant immunity, cross-resistance could potentially emerge.

This compound is categorized under FRAC Group P08, which includes plant defense activators wppdb.comfrac.info. Other compounds in this group, such as probenazole and acibenzolar-S-methyl, also function by inducing systemic acquired resistance (SAR) in plants researchgate.netresearchgate.netresearchgate.net. While specific cross-resistance studies between this compound and other SAR inducers are not detailed in the provided literature, it is plausible that fungi developing resistance to one SAR inducer might exhibit reduced sensitivity to others if the resistance mechanism involves a common point of evasion within the plant's defense signaling cascade. For instance, if a fungus evolves a general mechanism to suppress SA signaling, it could impact its susceptibility to multiple SA-inducing compounds.

The potential for resistance development necessitates strategic management to prolong the efficacy of this compound. Key implications for resistance management include:

Integrated Pest Management (IPM): Combining this compound with other control methods, such as biological control agents, cultural practices, and fungicides with different modes of action, can reduce selection pressure for resistance mdpi.comresearchgate.netcropprotectionnetwork.org.

Monitoring and Surveillance: Regular monitoring of fungal populations for shifts in sensitivity to this compound is crucial for early detection of resistance.

Avoiding Monotherapy: Using this compound in rotation or mixtures with fungicides that target different fungal pathways is essential to prevent the selection of highly resistant fungal strains.

Comparative Analysis with Other Host Plant Defense Activating Fungicides

Molecular Epidemiology of Resistance in Fungal Populations

Molecular epidemiology studies track the emergence and spread of resistance in pathogen populations using genetic markers. For this compound, such studies would ideally focus on identifying genetic variations within fungal populations that correlate with reduced sensitivity or altered interaction with plant defense pathways.

Multi-Locus Sequence Typing (MLST): This method characterizes fungal isolates based on the sequences of multiple housekeeping genes, allowing for the tracking of genetic lineages and the geographic spread of specific resistance traits frontiersin.orgfrontiersin.org.

Whole-Genome Sequencing (WGS): WGS provides a comprehensive view of the fungal genome, enabling the identification of novel mutations or genetic alterations associated with resistance frontiersin.orgfrontiersin.org.

Genotyping and Phenotyping: Correlating genotypic data with phenotypic resistance profiles (e.g., in vitro sensitivity assays or field performance) is essential for understanding the genetic basis of resistance frontiersin.orgresearchgate.net.

For plant defense activators, molecular epidemiology might investigate the prevalence of specific effector genes or genes involved in modulating plant hormone signaling pathways within fungal populations that have been exposed to this compound. Such studies would help elucidate how fungal populations adapt to overcome induced plant immunity.

Environmental Fate and Biotransformation Studies in Non-human Systems

Transport Dynamics and Environmental Distribution

The transport dynamics of a chemical compound describe how it moves through different environmental media, such as soil and water, and its distribution within these systems. Key processes influencing this include leaching, runoff, and partitioning into different environmental compartments.

Leaching is the process by which soluble materials are moved downward through the soil profile by percolating water, potentially leading to groundwater contamination oregonstate.eduepa.gov. Soil column studies are a standard laboratory method used to evaluate the mobility and leaching potential of pesticides and their degradation products epa.govresearchgate.net. These studies typically involve packing columns with different soil types and applying the test substance, followed by simulated rainfall or irrigation. The leachate collected at the bottom of the column is then analyzed to determine the extent of chemical movement. Factors such as the chemical's water solubility, adsorption coefficient (Koc), soil organic matter content, and soil type significantly influence its leaching potential researchgate.netmdpi.com.

However, specific published research findings detailing the leaching potential of Dichlobentiazox through soil columns, including quantitative data on its movement or persistence in different soil layers, were not found in the reviewed literature. The general scientific understanding of pesticide behavior in soil columns is well-established epa.govresearchgate.neteuropa.eu, but direct experimental data for this compound in this context remains limited.

Runoff refers to the movement of water over the land surface, which can transport pesticides dissolved in the water or adsorbed onto eroded soil particles into surface water bodies like rivers, lakes, and streams oregonstate.edupesticidestewardship.orgtheses.cz. This process can be exacerbated by rainfall intensity, soil type, topography, and the timing of pesticide application relative to precipitation events oregonstate.edunih.gov. Pesticides can enter surface waters through various pathways, including direct spray drift, surface runoff, and subsurface flow nih.goveuropa.eu.

As with leaching, specific published data detailing the extent to which this compound moves via runoff or its subsequent distribution within surface water systems could not be identified in the available scientific literature. While general principles of pesticide transport in aquatic environments are understood pesticidestewardship.orgeuropa.eu, concrete research findings for this compound are not readily accessible.

Environmental bioaccumulation refers to the process by which a chemical substance becomes concentrated in living organisms over time, either from the environment (bioconcentration) or through the diet (biomagnification) arnotresearch.comexplorationpub.com. Bioaccumulation potential is typically assessed using factors such as the bioconcentration factor (BCF) and the bioaccumulation factor (BAF), which are often correlated with a substance's octanol-water partition coefficient (Kow) and its metabolic rate arnotresearch.com. Research models often utilize aquatic organisms, such as fish or invertebrates, to study these processes arnotresearch.commdpi.compeercommunityin.org.

Specific studies or data quantifying the bioaccumulation potential of this compound in research models, such as BCF or BAF values derived from laboratory experiments, were not found in the reviewed literature. While related compounds containing isothiazole rings have been studied for their bioaccumulation potential mdpi.com, direct experimental findings for this compound in this regard are not available. The general understanding is that chemicals with certain physicochemical properties may accumulate in organisms, but the specific behavior of this compound in this context has not been extensively documented in the accessible scientific records.

Compound Names:

| Chemical Name |

| This compound |

Advanced Analytical Methodologies for Dichlobentiazox Research

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of chemical compounds, including Dichlobentiazox.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the structure of organic molecules. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and environment of atoms within a molecule emerypharma.comresearchgate.netglycoforum.gr.jp. NMR is also utilized for purity assessment and stability testing of reference standards eurl-pesticides.eu. While the principles of NMR for structural elucidation are well-established, specific published spectral data (e.g., chemical shifts, coupling constants) for this compound were not detailed in the provided search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry offer complementary insights into molecular structure and composition. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within molecules, and is commonly used for quantitative analysis and studying electronic structures mdpi.commt.comdrawellanalytical.comslideshare.netlibretexts.org. IR spectroscopy, conversely, probes molecular vibrations, providing information about functional groups present in the molecule drawellanalytical.com. These techniques are vital for characterizing compounds, but specific IR or UV-Vis spectral data for this compound were not found in the provided snippets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Method Validation and Quality Assurance in Analytical Research

The reliability and accuracy of analytical methods for this compound are underpinned by rigorous validation processes and adherence to quality assurance principles. Method validation demonstrates that an analytical procedure is suitable for its intended purpose, encompassing parameters such as specificity, linearity, accuracy (trueness), precision, and limits of detection and quantification nih.govikev.org.

Key validation parameters, as demonstrated in LC-MS/MS methods for this compound, include:

Linearity: Achieved through calibration curves with high correlation coefficients (R² ≥ 0.99) researchgate.netkoreascience.krfao.orgnih.govlcms.cz.

Accuracy: Assessed via recovery studies, typically yielding values between 70% and 120% researchgate.netkoreascience.krfao.orgnih.gov.

Precision: Evaluated by relative standard deviation (RSD), which is generally kept below 15% researchgate.netkoreascience.krfao.orgnih.gov.

Sensitivity: Determined by LOD and LOQ values, which are established to ensure trace-level detection researchgate.net.

Furthermore, quality assurance is maintained through inter-laboratory validation to confirm method reproducibility researchgate.netkoreascience.kr. Organizations often operate under accreditations such as ISO/IEC 17025 for analytical measurements, ensuring the scientific integrity of the data lgcstandards.com. Measurement Uncertainty (MU) estimation, derived from validation data, is also critical for making compliance statements researchgate.netnih.gov.

The search results provided extensive information on the general methodologies and importance of isotopic labeling (using radioactive isotopes like ¹⁴C or stable isotopes) in metabolic fate studies for agrochemicals and pharmaceuticals. These general findings cover aspects such as:

The use of radiolabeled compounds (e.g., ¹⁴C-labeled) to track the movement, distribution, metabolism, and excretion (ADME) of substances in biological systems and the environment nih.govnih.govbattelle.orgepa.gov.

Analytical techniques employed, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify metabolites and degradation products nih.govresearchgate.netpharmaron.comvichsec.org.

The role of these studies in regulatory risk assessments, understanding degradation pathways, and ensuring food safety frontiersin.orgepa.goveuropa.eu.

However, none of the retrieved sources contain specific research findings, experimental data, or data tables related to the isotopic labeling of this compound for metabolic fate studies. The available information suggests that detailed studies of this nature for this compound are not widely published or readily accessible herts.ac.uknih.gov.

Therefore, it is not possible to generate the requested article focusing solely on this compound with detailed research findings and data tables, as the specific information required for this compound on this particular topic is unavailable.

Broader Academic Implications and Future Research Trajectories

Long-Term Ecological Impact on Soil Microbiome Diversity

Given this compound's role as a fungicide, it is plausible that its application could influence soil microbial populations. High doses of fungicides have been shown to strongly affect soil microbial communities, decreasing populations and enzyme activities mdpi.com. The extent and nature of these impacts are often dose-dependent and influenced by environmental factors mdpi.com. Future research could focus on long-term field studies to elucidate the specific effects of this compound on soil bacterial and fungal populations, diversity indices, and the functional roles of these microorganisms in different soil types and agricultural systems.

| Impact Category | Observed Effects | Relevance to this compound |

| Microbial Population Size | Reduction in total bacterial and fungal populations; decreased microbial biomass. | Fungicides, in general, can reduce microbial populations mdpi.comresearchgate.netmdpi.com. Specific long-term effects of this compound are not detailed, but it is a fungicide. |

| Microbial Community Structure & Composition | Alterations in the relative abundance of different microbial groups; shifts in community composition. | Agrochemicals, including fungicides, can alter soil microbial community structure mdpi.comresearchgate.netmdpi.compeercommunityjournal.org. |

| Microbial Function & Activity | Inhibition of enzymatic activities (e.g., urease, phosphatase); reduced nutrient cycling (e.g., nitrogen transformation). | Fungicides can negatively affect soil microbial functions and biochemical processes mdpi.comresearchgate.netmdpi.compeercommunityjournal.org. |

| Diversity Indices | Decreased diversity indices reported for some fungicides. | While not specific to this compound, reduced diversity is a common concern with pesticide use mdpi.comresearchgate.net. |

Role in Integrated Pest Management (IPM) Paradigms

Discovery of Novel Applications Beyond Fungicidal Activity

One source indicates that this compound serves as an intermediate in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents, as well as other specialty chemicals ontosight.ai. However, this refers to its utility in chemical manufacturing rather than a direct, novel biological application of the compound itself in new therapeutic or industrial contexts. Further investigation into its broader bioactivity or chemical properties could potentially uncover new uses, but current research primarily focuses on its established role in crop protection.

| Application Area | Known Use | Reported Novel Applications |

| Agriculture | Fungicide for controlling fungal diseases in crops like rice, cucumber, wheat, and apple biosynth.comkumiai-chem.co.jpagropages.comwppdb.com. Mode of action: Induction of systemic acquired resistance (SAR) kumiai-chem.co.jp. | Primarily known as a fungicide. Research into applications beyond fungicidal activity is not extensively reported in available literature. |

| Chemical Synthesis | Intermediate in the synthesis of pharmaceuticals and other specialty chemicals ontosight.ai. | Its role as an intermediate is in chemical manufacturing, not a direct novel application of the compound itself. |

Exploration of Synergies with Biological Control Agents

Development of Predictive Models for Disease Resistance Evolution

The evolution of fungicide resistance in plant pathogens is a significant challenge in agriculture, necessitating the development of robust predictive models to guide management strategies mdpi.comfrac.infojustagriculture.inafren.com.aunih.govmdpi.comfrac.info. Resistance typically arises through genetic mutations in pathogens, leading to altered target sites, increased fungicide metabolism, or enhanced efflux pump activity mdpi.comjustagriculture.inmdpi.com. These mechanisms allow pathogens to survive or proliferate despite fungicide application, a process driven by selection pressure from repeated use of chemicals with the same mode of action afren.com.au.

| Resistance Mechanism | Description | Relevance to this compound |

| Target Site Alteration | Mutations in the gene encoding the fungicide's target protein reduce binding affinity. | Common mechanism for many fungicides mdpi.comjustagriculture.inmdpi.com. Specific target site for this compound is not detailed, but its SAR induction mode of action may differ from direct-acting fungicides. |

| Target Site Overexpression | Increased production of the target protein can dilute the fungicide's effect. | Another common resistance mechanism justagriculture.inmdpi.com. |

| Fungicide Metabolism/Detoxification | Pathogens produce enzymes that break down or inactivate the fungicide. | A mechanism for resistance justagriculture.inmdpi.com. |

| Efflux Pumps | Overexpression of transporter proteins that pump the fungicide out of the fungal cell. | A mechanism for resistance justagriculture.inmdpi.com. |

| This compound Specifics | Mode of Action: Induction of Systemic Acquired Resistance (SAR) kumiai-chem.co.jp. | SAR inducers typically stimulate the plant's innate defense mechanisms, rather than directly targeting fungal processes. This mode of action is generally associated with a lower risk of direct resistance development in pathogens compared to single-site fungicides. Research on resistance evolution specific to SAR inducers is an area of ongoing study. |

| Predictive Models | Mathematical models are used to forecast resistance evolution based on factors like fungicide mode of action, application frequency, pathogen biology, and fitness costs of resistance frac.infonih.gov. | Predictive models are crucial for developing resistance management strategies. Understanding this compound's specific resistance profile and its interaction with pathogen populations is key for such modeling. |

Compound Names Mentioned:

this compound

Imidacloprid

Tebuconazole

Propiconazole

Difenoconazole

Triadimefon

Azoxystrobin

Q & A

Basic: What is the chemical structure and synthesis pathway of Dichlobentiazox?

Answer: this compound (C₁₁H₆Cl₂N₂O₃S₂, MW 349.21) is a thiazole-based fungicide synthesized via the reaction of 3,4-dichloroisothiazole-5-carbonyl chloride with saccharin under acid-reducing/ether-forming conditions. Its structure includes a benzothiazole 1,1-dioxide moiety linked to a dichloroisothiazole group, critical for its bioactivity . For replication, ensure precise stoichiometric ratios and anhydrous conditions to prevent hydrolysis of intermediates.

Basic: What validated analytical methods exist for detecting this compound residues in agricultural matrices?

Answer: A modified QuEChERS-LC-MS/MS method is widely validated for this compound analysis. Key steps include:

- Extraction: Homogenize samples (5 g) with acetonitrile, followed by partitioning salts (MgSO₄, NaCl) and centrifugation .

- Cleanup: Use C18 adsorbent (150 mg MgSO₄ + 25 mg C18) to minimize matrix interference, achieving >70% recovery .

- LC-MS/MS Parameters: Luna® Omega Polar C18 column (2.1 × 100 mm, 3 µm), 0.1% H₃PO₄ in MeOH/H₂O mobile phase, ESI+ MRM mode (precursor ion m/z 349.1 → product ions 214.0 and 178.0) . Validate linearity (R² ≥0.99), LOD (0.01 mg/kg), and precision (RSD <11.6%) .

Advanced: How can researchers resolve discrepancies in recovery rates during this compound extraction?

Answer: Recovery inconsistencies (e.g., 70–120%) often stem from matrix effects or adsorbent selection. Mitigation strategies:

- Matrix-Specific Optimization: Test PSA/GCB adsorbents for fatty matrices but prefer C18 for polar interferents .

- Internal Standards: Use isotopically labeled analogs (e.g., D₅-Dichlobentiazox) to correct ion suppression .

- Inter-Laboratory Validation: Ensure standardized protocols (e.g., CODEX CAC/GL 40-1993) for reproducibility .

Advanced: What experimental design considerations are critical for studying this compound’s antifungal mode of action?

Answer:

- PICOT Framework:

- Population: Pathogen strains (e.g., Magnaporthe oryzae).

- Intervention: Dose-response assays (EC₅₀ determination).

- Comparison: Untreated controls + reference fungicides.

- Outcome: Salicylic acid pathway activation (qPCR for PR genes).

- Time: 24–72h post-treatment .

- Resistance Monitoring: Include FRAC MoA code U17 (host defense induction) and assess cross-resistance via mutant selection .

Advanced: How should researchers address conflicting data on this compound’s environmental persistence?

Answer: Conflicting half-life data (e.g., soil vs. water) require:

- Controlled Degradation Studies: Standardize OECD 307/308 guidelines with variables like pH, organic matter, and microbial activity.

- Advanced Analytics: Use HRMS to identify degradation products (e.g., sulfonic acid derivatives) and assess toxicity .

- Meta-Analysis: Apply mixed-effects models to reconcile field vs. lab data, accounting for covariates like temperature .

Basic: What statistical tools are recommended for analyzing this compound efficacy trials?

Answer:

- ANOVA/Tukey’s HSD: Compare mean disease severity across treatments.

- Probit Analysis: Calculate EC₅₀/EC₉₀ values for dose-response curves.

- Multivariate Regression: Model interactions between application timing, weather, and efficacy .

Advanced: What protocols ensure reproducibility in synthesizing this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.